![molecular formula C25H20ClFN4O2S B2953897 2-chloro-6-fluoro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391933-53-2](/img/structure/B2953897.png)
2-chloro-6-fluoro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
2-chloro-6-fluoro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H20ClFN4O2S and its molecular weight is 494.97. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-((5-((2-oxo-2-phenylethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Induced Synthesis and Antimicrobial Activity
Research has shown the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibit promising antimicrobial activities. These compounds, synthesized through microwave-induced methods, were tested against various bacterial and fungal strains, demonstrating significant antimicrobial efficacy, especially with the presence of fluorine atoms enhancing activity (Desai, Rajpara, & Joshi, 2013).
Antipathogenic Properties of Thiourea Derivatives
Another study focused on the synthesis and antipathogenic activities of new thiourea derivatives. These compounds showed significant interaction with bacterial cells, both in free and adherent states, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial and Antitumor Applications
Further research has synthesized fluorine-substituted 1,2,4-triazinones, exploring their potential as anti-HIV-1 and CDK2 inhibitors. Some of these compounds have shown very good anti-HIV activity, while others exhibited significant CDK2 inhibition activity, indicating dual anti-HIV and anticancer potentials (Makki, Abdel-Rahman, & Khan, 2014).
Synthesis and Activity of Piperazine Derivatives
Moreover, the synthesis of piperazine derivatives containing oxo, hydroxyl, and fluoro substituents has been reported, with some showing potent antimicrobial activity. This highlights the versatility and potential of such compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Fluorinated Compounds and Antifungal Activity
Additionally, the synthesis and evaluation of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have been conducted, revealing high antifungal and antibacterial activity, especially against Gram-positive microorganisms. This research further supports the importance of fluorine in enhancing biological activities (Carmellino et al., 1994).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O2S/c1-16-7-5-10-18(13-16)31-22(14-28-24(33)23-19(26)11-6-12-20(23)27)29-30-25(31)34-15-21(32)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLVEPMQUZHMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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